1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride
Description
1-Amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide hydrochloride is a cyclohexane-based carboxamide derivative featuring a primary amino group and a 4-fluorobenzyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. The fluorine atom on the phenyl ring serves as a bioisostere, influencing electronic properties and metabolic resistance .
Properties
Molecular Formula |
C14H20ClFN2O |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14;/h4-7H,1-3,8-10,16H2,(H,17,18);1H |
InChI Key |
BFPPCMZUKXMOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclohexane derivative.
Attachment of the fluorophenyl group: The fluorophenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using a fluorobenzene derivative and an appropriate catalyst.
Formation of the carboxamide group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous flow reactors: To ensure efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions with catalysts like Lewis acids.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.
Inhibition of enzymes: Such as proteases or kinases, leading to altered cellular processes.
Modulation of gene expression: Through interaction with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Ring Modifications
a) 1-Amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide Hydrochloride
- Core Structure : Cyclopropane ring instead of cyclohexane.
- Molecular Formula : C₁₀H₁₂ClFN₂O (MW: 230.67 g/mol) .
b) trans-4-Amino-N-[(2,4-dichlorophenyl)methyl]cyclohexane-1-carboxamide Hydrochloride
- Core Structure: Trans-4-amino substitution on cyclohexane with 2,4-dichlorobenzyl.
- Impact : The dichlorophenyl group increases lipophilicity (Cl > F in Hammett σ values), enhancing membrane permeability but possibly reducing solubility. The trans configuration may influence spatial orientation in target binding .
Substituent Variations
a) 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide Hydrochloride
- Substituent : Thiophen-2-ylmethyl replaces 4-fluorophenyl.
- Molecular Formula : C₁₂H₁₉ClN₂OS (MW: 274.81 g/mol) .
b) Sarizotan Hydrochloride
- Substituent : Benzopyran-2-ylmethyl and fluorophenyl groups.
- Molecular Formula : C₂₂H₂₁FN₂O·HCl (MW: 384.90 g/mol) .
- Impact : The benzopyran moiety adds a fused bicyclic system, increasing structural complexity and likely targeting serotonin or dopamine receptors, unlike the simpler carboxamide backbone of the target compound .
Physicochemical and Pharmacological Properties
Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | LogP* | Aromatic Substituent | Core Structure |
|---|---|---|---|---|
| Target Compound | ~278.7 | ~2.1 | 4-Fluorophenyl | Cyclohexane |
| 1-Amino-N-(4-FP)cyclopropane-carboxamide HCl | 230.67 | ~1.8 | 4-Fluorophenyl | Cyclopropane |
| trans-4-Amino-N-(2,4-DCP)cyclohexane-carboxamide HCl | ~329.2 | ~3.0 | 2,4-Dichlorophenyl | Cyclohexane |
| 1-Amino-N-(thiophen-2-yl)cyclohexane-carboxamide HCl | 274.81 | ~2.3 | Thiophen-2-yl | Cyclohexane |
*Estimated LogP values based on substituent contributions.
Pharmacological Implications
- Target Selectivity : The fluorophenyl group in the target compound may enhance selectivity for fluorine-friendly binding pockets (e.g., kinase or GPCR targets) compared to thiophene or dichlorophenyl analogs .
Biological Activity
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a fluorobenzyl moiety, and a cyclohexane carboxamide, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its interactions with various molecular targets, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₂₀ClFN₂O
- Molecular Weight : 286.77 g/mol
- CAS Number : 1830951-76-2
The presence of fluorine in the structure enhances the compound's stability and interaction potential compared to similar compounds, making it an interesting candidate for further research in drug development .
Research indicates that this compound interacts with various enzymes and receptors, potentially modulating biological pathways. The compound may bind to specific molecular targets, influencing cellular processes such as signaling and metabolism. Notably, it has shown promise in modulating the activity of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .
Enzyme Interactions
The compound has been studied for its effects on enzyme activity, particularly in relation to pain management and inflammation control. Its ability to influence enzyme function suggests potential therapeutic applications in treating conditions associated with these pathways.
Receptor Modulation
This compound has been shown to act as a positive allosteric modulator of α7 nAChRs. In vitro studies demonstrate that it enhances the receptor's response to acetylcholine and nicotine, indicating its potential role in neurological disorders .
Study 1: α7 nAChR Modulation
In a study examining various compounds for their modulatory effects on α7 nAChRs, this compound exhibited significant activity. The maximum modulation observed was at 10 µM concentration, with an EC₅₀ value indicating effective receptor engagement .
| Compound | EC₅₀ (µM) | Max Modulation (%) |
|---|---|---|
| This compound | 0.14 | 600 |
Study 2: Analogs Comparison
Comparative studies with structurally similar compounds reveal that the presence of fluorine enhances biological activity. For instance, analogs lacking fluorine substitution showed reduced receptor modulation efficacy, highlighting the importance of this structural feature in drug design.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-Amino-N-(4-chlorobenzyl)cyclohexane-1-carboxamide hydrochloride | Chlorine instead of fluorine | Lower receptor modulation |
| 1-Amino-N-(4-bromobenzyl)cyclohexane-1-carboxamide hydrochloride | Bromine substitution | Altered lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
